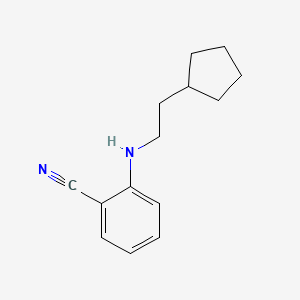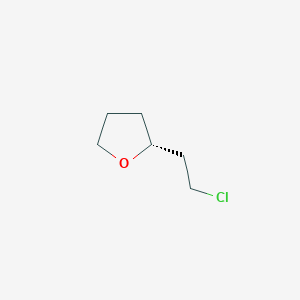
(R)-2-(2-Chloroethyl)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Chloroethyl)tetrahydrofuran is a chiral compound with a tetrahydrofuran ring substituted with a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloroethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with a chlorinating agent under specific conditions. One common method is the reaction of tetrahydrofuran with thionyl chloride in the presence of a base, such as pyridine, to introduce the chloroethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of ®-2-(2-Chloroethyl)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
®-2-(2-Chloroethyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new compounds with different functional groups, such as azides or thiols.
Oxidation Reactions: Formation of lactones or other oxygen-containing compounds.
Reduction Reactions: Formation of ethyl-substituted tetrahydrofuran derivatives.
科学的研究の応用
Chemistry
®-2-(2-Chloroethyl)tetrahydrofuran is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds and complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.
Biology
In biological research, ®-2-(2-Chloroethyl)tetrahydrofuran is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, providing insights into their structure and function.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.
Industry
In the industrial sector, ®-2-(2-Chloroethyl)tetrahydrofuran is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of ®-2-(2-Chloroethyl)tetrahydrofuran involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The tetrahydrofuran ring provides stability and enhances the compound’s ability to interact with various targets.
類似化合物との比較
Similar Compounds
(S)-2-(2-Chloroethyl)tetrahydrofuran: The enantiomer of ®-2-(2-Chloroethyl)tetrahydrofuran, with similar chemical properties but different biological activities.
2-(2-Chloroethyl)tetrahydropyran: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.
2-(2-Bromoethyl)tetrahydrofuran: A compound with a bromoethyl group instead of a chloroethyl group.
Uniqueness
®-2-(2-Chloroethyl)tetrahydrofuran is unique due to its chiral nature and the presence of a chloroethyl group. This combination allows for specific interactions with biological targets and provides opportunities for enantioselective synthesis. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
特性
分子式 |
C6H11ClO |
|---|---|
分子量 |
134.60 g/mol |
IUPAC名 |
(2R)-2-(2-chloroethyl)oxolane |
InChI |
InChI=1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2/t6-/m1/s1 |
InChIキー |
QHYBFPVFYFQIDQ-ZCFIWIBFSA-N |
異性体SMILES |
C1C[C@@H](OC1)CCCl |
正規SMILES |
C1CC(OC1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


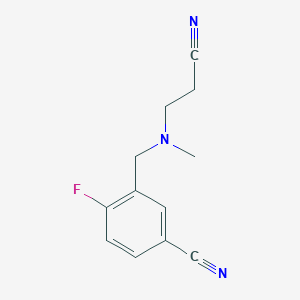
methanone](/img/structure/B14893786.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
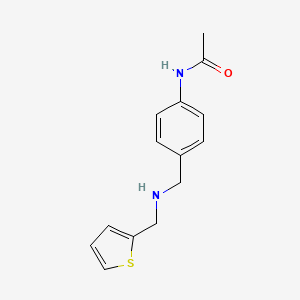
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)

![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)
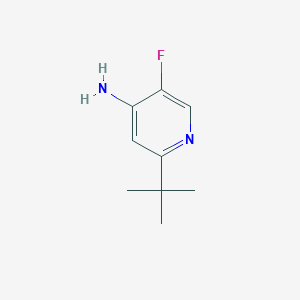
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
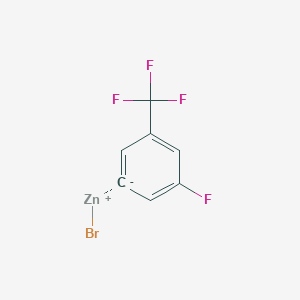
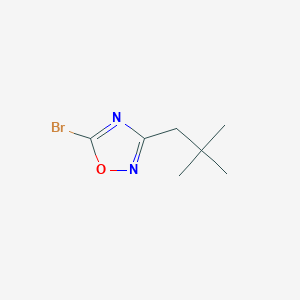
![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)
